Dual-Mechanism Ago-Allosteric Pharmacology vs. Single-Mechanism Partial Agonists: Functional Cooperativity with γ-Linolenic Acid
GPR40/FFAR1 modulator 1 demonstrates positive allosteric modulation of the endogenous agonist γ-linolenic acid (γ-LA), significantly potentiating γ-LA-induced GPR40 activation while also exhibiting direct agonist activity. In contrast, conventional GPR40 agonists such as TAK-875 and AMG 837 function exclusively as partial agonists without demonstrated positive cooperativity with endogenous fatty acid ligands [1]. In IP1 accumulation assays, modulator 1 produced a leftward shift in the γ-LA concentration-response curve and increased maximal efficacy, confirming its ago-allosteric mechanism [2].
| Evidence Dimension | Positive allosteric modulation of γ-LA-induced GPR40 activation |
|---|---|
| Target Compound Data | Positive cooperativity with γ-LA; leftward shift in γ-LA CRC plus increased Emax (ago-allosteric profile) |
| Comparator Or Baseline | TAK-875 (fasiglifam): Partial agonist, no positive cooperativity with γ-LA; AMG 837: Partial agonist only |
| Quantified Difference | Qualitatively distinct pharmacological profile (ago-allosteric vs. pure partial agonism) |
| Conditions | IP1 accumulation assay in CHO cells expressing human GPR40 |
Why This Matters
Researchers investigating GPR40 allosteric cooperativity or biased signaling require modulator 1 specifically because conventional agonists cannot serve as positive allosteric modulators of endogenous ligand responses.
- [1] Lückmann M, Trauelsen M, Bentsen MA, Nissen TA, Martins J, Fallah Z, Nygaard MM, Papaleo E, Lindorff-Larsen K, Schwartz TW, Frimurer TM. Molecular dynamics-guided discovery of an ago-allosteric modulator for GPR40/FFAR1. Proc Natl Acad Sci U S A. 2019 Apr 2;116(14):7123-7128. View Source
- [2] Grundmann M, Bender E, Schamberger J, Eitner F. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. Int J Mol Sci. 2021 Feb 10;22(4):1763. View Source
